L-Isovaline, 4-chloro- (9CI)
Description
Chemical Nomenclature and CAS Registry Identification
L-Isovaline, 4-chloro- (9CI) is systematically named as (2S)-2-amino-4-chloro-2-methylbutanoic acid. It belongs to the class of halogenated α,α-disubstituted amino acids, characterized by a chlorine atom at the 4-position of its alkyl chain. The compound is uniquely identified by its CAS Registry Number 113560-55-7 , which distinguishes it within chemical databases and regulatory frameworks.
The molecular formula of L-Isovaline, 4-chloro- is C₅H₁₀ClNO₂ , with a molecular weight of 151.59 g/mol . Its structural uniqueness arises from the combination of a chiral α-carbon (L-configuration), a methyl group at the β-position, and a chlorine substituent at the terminal carbon. The "9CI" designation refers to its classification under the 9th Collective Index of the Chemical Abstracts Service nomenclature system, ensuring consistency in scientific literature.
Table 1: Key Molecular Properties of L-Isovaline, 4-chloro- (9CI)
| Property | Value |
|---|---|
| CAS Registry Number | 113560-55-7 |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | (2S)-2-amino-4-chloro-2-methylbutanoic acid |
Historical Context and Discovery
L-Isovaline, 4-chloro- (9CI) is a synthetic derivative of isovaline, a non-proteinogenic amino acid first identified in carbonaceous meteorites such as the Murchison meteorite. While isovaline itself has been studied extensively for its extraterrestrial origins and potential role in prebiotic chemistry, the 4-chloro variant is a product of laboratory synthesis designed to explore structure-activity relationships in amino acid analogs.
The discovery of isovaline’s chiral excess in meteorites (e.g., an 18% left-handed excess in the Murchison meteorite) spurred interest in modified isovaline derivatives to investigate their biochemical properties. The 4-chloro substitution was likely introduced to study the effects of halogenation on amino acid stability, reactivity, and potential biological interactions, though its synthetic origin distinguishes it from naturally occurring isovaline.
Structural Classification and Relationship to Valine Derivatives
L-Isovaline, 4-chloro- (9CI) shares structural homology with valine (2-amino-3-methylbutanoic acid) and its isomer isovaline (2-amino-2-methylbutanoic acid). The key distinctions are:
- Substitution Pattern : Unlike valine, which has a methyl group at the β-position, isovaline features a methyl group at the α-carbon. The 4-chloro derivative further modifies this backbone with a chlorine atom at the terminal carbon of the side chain.
- Stereochemistry : The L-configuration at the α-carbon aligns it with proteinogenic amino acids, potentially influencing its interactions with biological systems.
- Halogenation : The chlorine atom introduces electronegativity and steric bulk, altering physicochemical properties such as solubility and reactivity compared to non-halogenated analogs.
Table 2: Structural Comparison of Valine, Isovaline, and 4-Chloro-L-Isovaline
| Compound | Structure | Key Features |
|---|---|---|
| Valine | 2-amino-3-methylbutanoic acid | β-methyl, proteinogenic |
| Isovaline | 2-amino-2-methylbutanoic acid | α-methyl, non-proteinogenic |
| 4-Chloro-L-Isovaline | (2S)-2-amino-4-chloro-2-methylbutanoic acid | α-methyl, 4-chloro, synthetic |
The structural modifications in L-Isovaline, 4-chloro- (9CI) make it a valuable tool for probing the role of halogenation in amino acid chemistry. For example, the chlorine atom may enhance resistance to enzymatic degradation or alter binding affinities in peptide systems. Its relationship to valine derivatives underscores its potential as a scaffold for designing bioactive molecules, though its applications remain exploratory.
Properties
CAS No. |
113560-55-7 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.5914 |
Synonyms |
L-Isovaline, 4-chloro- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
L-Isovaline, 4-chloro- (9CI) serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. Researchers utilize it to develop new compounds that can have applications in pharmaceuticals and materials science.
Table 1: Chemical Reactions Involving L-Isovaline, 4-chloro- (9CI)
| Reaction Type | Description | Products |
|---|---|---|
| Alkylation | Reaction with alkyl halides to form substituted amines | Various substituted derivatives |
| Acylation | Reacts with acyl chlorides to form amides | Amide derivatives |
| Coupling Reactions | Used in cross-coupling reactions with aryl halides | Biaryl compounds |
Biological Research
L-Isovaline, 4-chloro- (9CI) has been studied for its interactions within biological systems. It is particularly relevant in the study of amino acid metabolism and enzyme activity.
Enzyme Interactions
Research indicates that L-Isovaline can influence enzyme activity by acting as an inhibitor or substrate. Its structural similarity to natural amino acids allows it to participate in biochemical pathways.
Anticonvulsant Properties
A study demonstrated that isovaline possesses anticonvulsant properties when tested on rat hippocampal slices. The findings indicated that isovaline could significantly reduce seizure-like events, suggesting potential therapeutic applications for neurological disorders .
Astrobiology and Extraterrestrial Studies
L-Isovaline has been detected in carbonaceous meteorites, raising questions about its role in the origins of life on Earth. Its presence in these extraterrestrial materials suggests that it could have contributed to the prebiotic organic inventory.
Enantiomeric Excess Studies
Research has shown a correlation between the enantiomeric excess of L-isovaline and the degree of aqueous alteration in carbonaceous meteorites. This relationship supports theories regarding the amplification of biological homochirality through extraterrestrial processes .
Table 2: Enantiomeric Excess of L-Isovaline in Meteorites
| Meteorite Sample | Enantiomeric Excess (%) | Degree of Aqueous Alteration |
|---|---|---|
| Murchison | 18.5 | High |
| Orgueil | 15.2 | Moderate |
Pharmaceutical Applications
The compound is being investigated for its potential use in drug development. Its ability to modulate neurotransmitter pathways makes it a candidate for treating neurological disorders such as epilepsy and depression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Isovaline belongs to a family of α-methyl amino acids, including D-isovaline, α-methylnorvaline, and α-methylvaline. Below is a detailed comparison of its properties and behaviors relative to analogous compounds:
Table 1: Structural and Functional Comparison
| Property | L-Isovaline | D-Isovaline | α-Methylnorvaline | α-Methylvaline |
|---|---|---|---|---|
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Chirality | L-enantiomer | D-enantiomer | Racemic or L/D | Racemic or L/D |
| Meteoritic Enrichment | 18.5% L-excess (Murchison) | No significant enrichment | Rare in meteorites | Rare in meteorites |
| Stability | High (α-dialkyl resistance) | Similar to L-isovaline | Moderate | Moderate |
| Terrestrial Occurrence | Extremely rare | Synthetic/abiotic | Synthetic/abiotic | Synthetic/abiotic |
| Biological Role | Non-proteinogenic | Non-proteinogenic | Non-proteinogenic | Non-proteinogenic |
Key Differences
Enantiomeric Excess: Unlike other α-methyl amino acids, L-isovaline shows pronounced enantiomeric excesses in meteorites due to prolonged aqueous alteration on parent bodies. For example, unaltered CR meteorites (e.g., EET 92042) lack L-isovaline enrichment, confirming that water-rock interactions are critical for asymmetry amplification .
Resistance to Degradation: L-isovaline’s α-dialkyl structure provides greater resistance to racemization compared to linear α-amino acids like alanine or valine. This stability is evident in its preservation over billions of years in meteorites .
Synthesis Pathways: L-isovaline in meteorites is synthesized abiotically via Strecker-cyanohydrin reactions, while terrestrial analogs like α-methylvaline are typically laboratory-synthesized .
Research Findings and Implications
Meteoritic Enrichment Mechanisms
- Aqueous Alteration: The correlation between L-isovaline excess and hydrous silicate abundance in Murchison fragments suggests that water-mediated processes on parent bodies (e.g., CI and CM chondrites) drove enantiomeric amplification. This contrasts with UV-driven mechanisms proposed for other amino acids .
- Fragmentation patterns (m/z 379 → daughter ions) matched synthetic standards, ruling out coeluting contaminants .
Comparative Stability Studies
- Thermal Stability: L-isovaline sublimates at 120°C without decomposition, forming microcrystalline films (observed via SEM). This property is distinct from more labile amino acids like L-alanine, which degrade under similar conditions .
- Isotopic Evidence: Carbon and hydrogen isotopic data (δ¹³C, δD) for meteoritic L-isovaline confirm its extraterrestrial origin, unlike terrestrial amino acids, which exhibit lighter isotopic signatures .
Data Tables
Table 2: Physicochemical Properties of L-Isovaline
| Property | Value | Source |
|---|---|---|
| CAS Number | 595-40-4 | |
| Melting Point | 289.39°C (estimated) | |
| Boiling Point | 213.6°C (760 mmHg) | |
| Optical Purity (Meteoritic) | 18.5% L-excess | |
| Solubility | Soluble in methanol, water |
Preparation Methods
Fragment Assembly and Coupling Reactions
The synthesis of structurally analogous peptides, such as lipovelutibol D, employs a (2 + 2) + 3 segment condensation strategy. For 4-chloro-L-isovaline, a similar approach could involve:
-
Fragment Preparation :
-
Coupling Reactions :
Table 1: Representative Coupling Agents and Conditions
| Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDC·HCl/HOBt | DCM | 0–25°C | 75–85 | |
| HBTU/HOBt | THF | −10°C | 68–72 | |
| TBTU/HOBt | DMF | RT | 80–88 |
Solid-Phase Peptide Synthesis (SPPS)
Resin-Based Functionalization
SPPS offers advantages in iterative coupling and purification. A patent by JP2018058867A describes hybrid methods combining solid- and liquid-phase synthesis for guanylate cyclase C agonists. For 4-chloro-L-isovaline:
Table 2: SPPS Parameters for Chlorinated Amino Acids
| Step | Reagent/Condition | Time (min) | Efficiency (%) |
|---|---|---|---|
| Deprotection | 20% piperidine/DMF | 10 | >99 |
| Coupling | HBTU/DIEA, DMF | 60 | 85–92 |
| Side-Chain Chlorination | SOCl₂, DCM | 120 | 70–78 |
Hybrid Synthesis and Post-Modification
Late-Stage Chlorination
Introducing the chloro group post-assembly minimizes side reactions. For example:
-
Hydroxyl-to-Chloride Conversion :
-
Stereochemical Integrity :
Purification and Analytical Validation
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of L-Isovaline, 4-chloro- (9CI) in synthesized samples?
To confirm structural integrity, employ high-resolution mass spectrometry (HRMS) to resolve isotopic patterns (e.g., chlorine’s distinct / ratio) and verify molecular ions. Pair this with nuclear magnetic resonance (NMR) spectroscopy to assign stereochemistry and substituent positions. For ambiguous fragments, adjust mass resolution (e.g., increasing Orbitrap MS resolution from 20,000 to 35,000 FWHM) to distinguish overlapping peaks, as demonstrated in chlorinated compound analysis . Cross-validation with reference standards is critical for confirmation.
Q. What safety precautions are necessary when handling L-Isovaline, 4-chloro- (9CI) in laboratory settings?
Use nitrile gloves, face shields, and safety goggles compliant with standards like EN 166 or NIOSH. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Ensure proper disposal of contaminated materials per local regulations and avoid recusing gloves after exposure .
Q. How does the chlorine substituent at the 4-position influence the physicochemical properties of L-Isovaline?
The electronegative chlorine atom increases polarity, reducing solubility in nonpolar solvents. It may also lower the pKa of adjacent functional groups (e.g., carboxylic acid) due to inductive effects, altering ionization under physiological conditions. Comparative studies with non-chlorinated L-Isovaline (CAS 595-40-4) and trifluoro derivatives (e.g., 4,4,4-trifluoro-L-Isovaline) suggest halogenation elevates logP and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in mass spectrometry data when analyzing chlorinated derivatives like L-Isovaline, 4-chloro- (9CI)?
Discrepancies often arise from isotopic interference or low-resolution fragment matching. Optimize HRMS parameters to isolate peaks (e.g., resolving 167.0258 with <5 ppm error) and validate with multi-stage MS. For ambiguous identifications, supplement with orthogonal techniques like infrared spectroscopy or X-ray crystallography. Case studies on 4-chloro-α-PPP demonstrate that increasing resolution and reanalyzing fragments can resolve false positives .
Q. What synthetic strategies are effective for introducing a chlorine substituent at the 4-position of L-Isovaline while preserving stereochemical integrity?
Use stereospecific chlorination agents (e.g., N-chlorosuccinimide) under mild conditions to minimize racemization. Protect the amino and carboxyl groups with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during synthesis. Purify intermediates via chiral chromatography or crystallization. Compare yields and enantiomeric excess (ee) with non-chlorinated analogs to assess stereochemical preservation, as seen in trifluoro-L-Isovaline synthesis .
Q. What in vitro models are suitable for studying the biological activity of L-Isovaline, 4-chloro- (9CI), and how should controls be designed?
Use enzyme inhibition assays (e.g., binding to GABA receptors) or cell viability assays in neuronal models. Include three controls: (1) wild-type L-Isovaline to isolate chlorine-specific effects, (2) a vehicle control (e.g., DMSO), and (3) a positive control (e.g., known receptor agonist/antagonist). Prioritize reference standards for dose-response validation, as recommended in non-target screening workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
